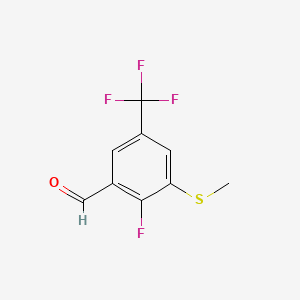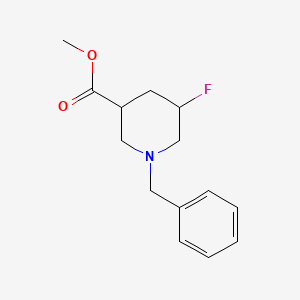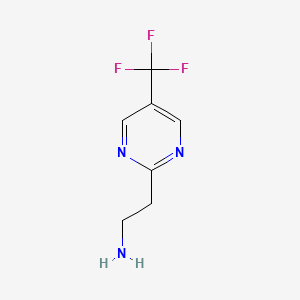
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene is an organic compound with the molecular formula C7H2Cl2F3NO2S. It is a derivative of benzene, characterized by the presence of chlorine, trifluoromethylthio, and nitro groups. This compound is used in various scientific and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as ammonia, leading to the formation of aniline derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophiles: Ammonia, methoxide, and aqueous base are commonly used for substitution reactions.
Hydrogenation Catalysts: Palladium or platinum catalysts are used for the reduction of the nitro group.
Oxidizing Agents: Hydrogen peroxide or peracids are used for the oxidation of the trifluoromethylthio group.
Major Products Formed
Substitution Products: Aniline derivatives, phenol derivatives, and anisole derivatives.
Reduction Products: Amino derivatives such as 1,4-dichloroaniline.
Oxidation Products: Sulfoxides and sulfones.
科学的研究の応用
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene is utilized in various scientific research fields:
作用機序
The mechanism of action of 1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to target molecules . These interactions can modulate biological pathways and lead to various biochemical effects .
類似化合物との比較
Similar Compounds
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar in structure but lacks the nitro group.
1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene: Contains a fluorine atom instead of a nitro group.
Uniqueness
1,4-Dichloro-2-trifluoromethylthio-6-nitrobenzene is unique due to the presence of both the trifluoromethylthio and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H2Cl2F3NO2S |
|---|---|
分子量 |
292.06 g/mol |
IUPAC名 |
2,5-dichloro-1-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-1-4(13(14)15)6(9)5(2-3)16-7(10,11)12/h1-2H |
InChIキー |
MEGVCDRHEVTACN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)SC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


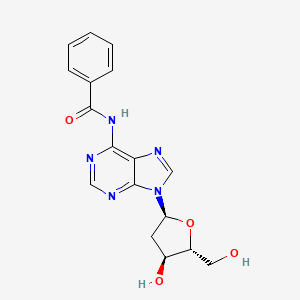
![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
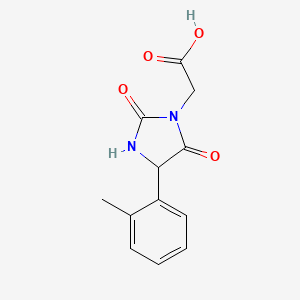
![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
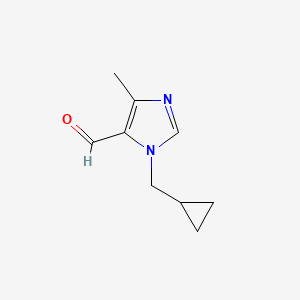
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)
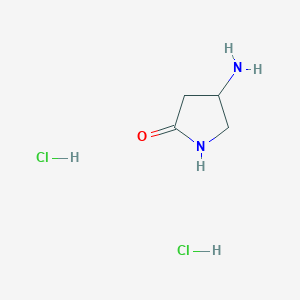
![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)
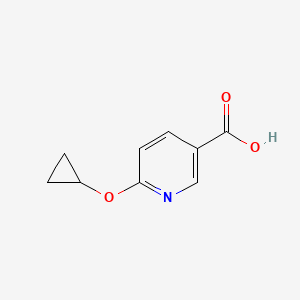

![7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14037419.png)
